Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

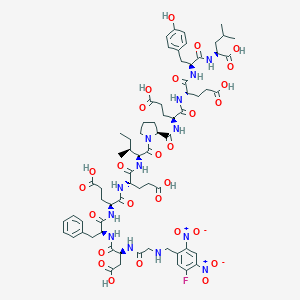

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-, commonly known as Hirulog, is a synthetic peptide that acts as a potent anticoagulant. It is a modified form of hirudin, a natural anticoagulant found in the saliva of leeches. Hirulog is widely used in scientific research for its unique biochemical and physiological properties.

Scientific Research Applications

Hirulog is widely used in scientific research as a potent anticoagulant. It is used to study the coagulation cascade and the role of various clotting factors. Hirulog is also used in the development of new anticoagulant drugs. It is used to test the efficacy and safety of these drugs in preclinical studies.

Mechanism of Action

Hirulog acts as a direct thrombin inhibitor. It binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin, which is essential for clot formation. Hirulog also inhibits the activation of factor XIII, which is responsible for stabilizing the fibrin clot.

Biochemical and Physiological Effects:

Hirulog has several biochemical and physiological effects. It prolongs the activated partial thromboplastin time (aPTT) and the prothrombin time (PT), indicating its anticoagulant activity. Hirulog also reduces platelet aggregation and adhesion, which is essential for the formation of a stable clot. It has been shown to reduce the incidence of thrombotic events in animal models.

Advantages and Limitations for Lab Experiments

Hirulog has several advantages for lab experiments. It is a potent and selective thrombin inhibitor, which makes it an ideal tool for studying the coagulation cascade. Hirulog has a short half-life, which allows for rapid reversal of its anticoagulant effects. However, Hirulog has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid bleeding complications. Hirulog is also expensive, which limits its use in large-scale experiments.

Future Directions

Hirulog has several potential future directions. It can be used in the development of new anticoagulant drugs, which can be used to treat various thrombotic disorders. Hirulog can also be used in combination with other anticoagulant drugs to improve their efficacy and safety. Further research is needed to explore the potential of Hirulog in these areas.

Conclusion:

Hirulog is a potent anticoagulant that is widely used in scientific research. It is synthesized using solid-phase peptide synthesis techniques and has several biochemical and physiological effects. Hirulog has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of Hirulog in the development of new anticoagulant drugs and its use in combination with other anticoagulant drugs.

Synthesis Methods

Hirulog is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The N(alpha)-dinitrofluorobenzyl- group is added to the N-terminus of the peptide chain during the synthesis. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

properties

CAS RN |

127761-72-2 |

|---|---|

Product Name |

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl- |

Molecular Formula |

C68H88FN13O27 |

Molecular Weight |

1538.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[(5-fluoro-2,4-dinitrophenyl)methylamino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C68H88FN13O27/c1-5-35(4)58(67(103)80-25-9-12-49(80)66(102)75-43(19-23-55(89)90)60(96)72-42(18-22-54(87)88)61(97)76-46(28-37-13-15-39(83)16-14-37)64(100)78-48(68(104)105)26-34(2)3)79-62(98)44(20-24-56(91)92)73-59(95)41(17-21-53(85)86)74-63(99)45(27-36-10-7-6-8-11-36)77-65(101)47(30-57(93)94)71-52(84)33-70-32-38-29-40(69)51(82(108)109)31-50(38)81(106)107/h6-8,10-11,13-16,29,31,34-35,41-49,58,70,83H,5,9,12,17-28,30,32-33H2,1-4H3,(H,71,84)(H,72,96)(H,73,95)(H,74,99)(H,75,102)(H,76,97)(H,77,101)(H,78,100)(H,79,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,104,105)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |

InChI Key |

CLINWUHYIRWEBK-OLSQCLKESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

Other CAS RN |

127761-72-2 |

sequence |

GDFEEIPEEYL |

synonyms |

DNFB-hirudin (54-64) hirudin (54-64), N(alpha)-dinitrofluorobenzyl- N(alpha)-(dinitrifluorobenzyl)hirudin (54-64) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)